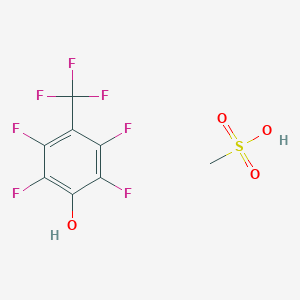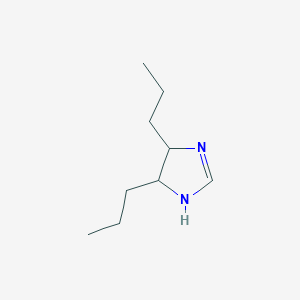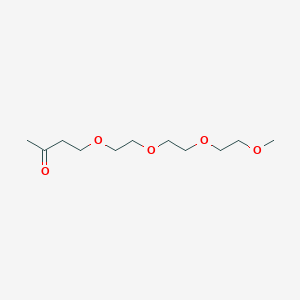
2,5,8,11-Tetraoxapentadecan-14-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8,11-Tetraoxapentadecan-14-one is an organic compound with a molecular formula of C11H22O6. It is a member of the polyethylene glycol (PEG) family, which is known for its biocompatibility and versatility in various applications. This compound is characterized by its multiple ether linkages and a terminal ketone group, making it a valuable intermediate in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxapentadecan-14-one typically involves the use of tetraethylene glycol as a starting material. The synthetic route includes several steps such as esterification, mesylation, azide substitution, reduction, and hydrolysis . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The key advantages of this process are the high yields of products and the ability to produce large quantities of the compound .
化学反应分析
Types of Reactions
2,5,8,11-Tetraoxapentadecan-14-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学研究应用
2,5,8,11-Tetraoxapentadecan-14-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Applied in the production of polymers and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2,5,8,11-Tetraoxapentadecan-14-one involves its interaction with molecular targets through its ether linkages and ketone group. These functional groups enable the compound to form stable complexes with other molecules, enhancing their solubility and stability. The pathways involved include the formation of hydrogen bonds and van der Waals interactions, which contribute to the compound’s effectiveness in various applications .
相似化合物的比较
Similar Compounds
2,5,8,11-Tetraoxapentadecan-15-oic acid: Similar structure but with a terminal carboxylic acid group.
2,5,8,11-Tetraoxapentadecane: Lacks the terminal ketone group, making it less reactive in certain applications.
2-(2,5,8,11-tetraoxapentadecan-1-yl)pyrrolidine: Contains a pyrrolidine ring, adding complexity to its structure.
Uniqueness
2,5,8,11-Tetraoxapentadecan-14-one is unique due to its terminal ketone group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications.
属性
CAS 编号 |
92601-47-3 |
|---|---|
分子式 |
C11H22O5 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butan-2-one |
InChI |
InChI=1S/C11H22O5/c1-11(12)3-4-14-7-8-16-10-9-15-6-5-13-2/h3-10H2,1-2H3 |
InChI 键 |
XBIYUFMSBJBYKL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCOCCOCCOCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
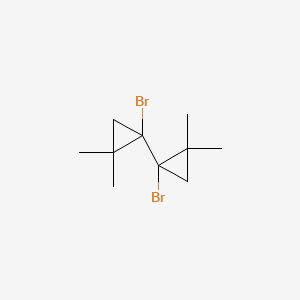

![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)

![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
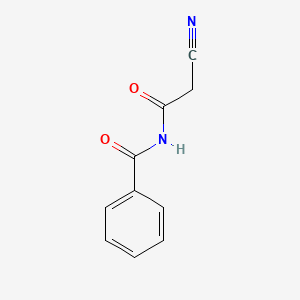

![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)

